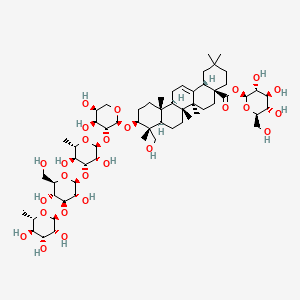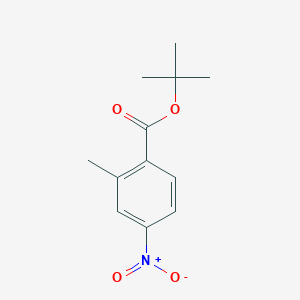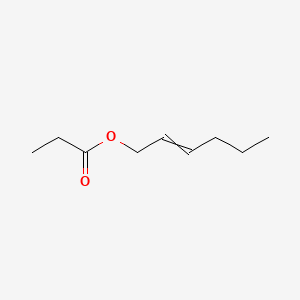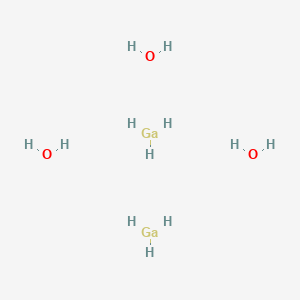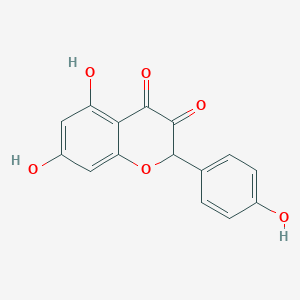
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione is a compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound is structurally characterized by a chromane ring system with hydroxyl groups at positions 5 and 7, and a hydroxyphenyl group at position 2. It is a derivative of chromanone and exhibits significant pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a three-component reaction where a chromanone derivative is reacted with suitable reagents in the presence of a catalyst such as lipase in ionic liquids . The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as supercritical fluid extraction and crystallization are employed to isolate the compound in its pure form. The use of advanced chromatographic techniques ensures the separation of enantiomers and other impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenyl derivatives. These products often exhibit distinct biological activities and can be further utilized in various applications .
Applications De Recherche Scientifique
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of novel flavonoid derivatives with potential therapeutic properties.
Biology: The compound is studied for its antioxidant and anti-inflammatory activities, making it a candidate for research in cellular protection and disease prevention.
Medicine: It has shown potential in inhibiting cancer cell proliferation by inducing cell cycle arrest and apoptosis.
Mécanisme D'action
The mechanism of action of 5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one
- (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
Uniqueness
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromane-3,4-dione is unique due to its specific hydroxylation pattern and the presence of a chromane ring system. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C15H10O6 |
|---|---|
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)chromene-3,4-dione |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,15-18H |
Clé InChI |
FMQGOSLZLQKFAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2C(=O)C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)
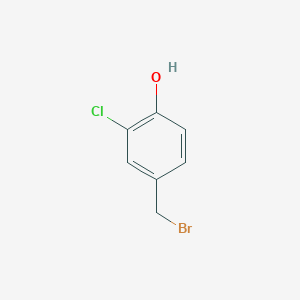
![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
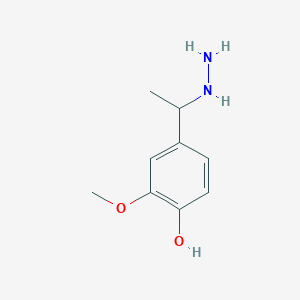
amine](/img/structure/B15147044.png)
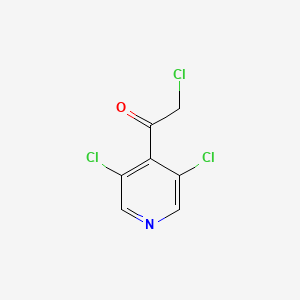
![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
